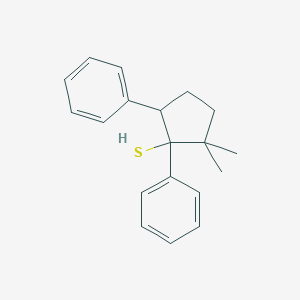
2,2-Dimethyl-1,5-diphenylcyclopentane-1-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-1,5-diphenylcyclopentane-1-thiol is an organic compound characterized by a cyclopentane ring substituted with two methyl groups and two phenyl groups, along with a thiol group attached to the first carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-1,5-diphenylcyclopentane-1-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 1,1-diphenyl-2,2-dimethylcyclopentane with thiolating agents such as hydrogen sulfide or thiourea in the presence of a catalyst. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the thiol group.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing similar synthetic routes but optimized for efficiency and yield. The use of high-pressure reactors and advanced purification techniques ensures the production of high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-1,5-diphenylcyclopentane-1-thiol undergoes several types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert the thiol group to a sulfide.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Sulfides.
Substitution: Brominated or nitrated derivatives of the phenyl groups.
Scientific Research Applications
2,2-Dimethyl-1,5-diphenylcyclopentane-1-thiol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2,2-Dimethyl-1,5-diphenylcyclopentane-1-thiol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function. Additionally, the phenyl groups may participate in π-π interactions with aromatic amino acids in proteins, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
1,2-Dimethylcyclopentane: Lacks the phenyl and thiol groups, resulting in different chemical properties.
1,5-Diphenylcyclopentane: Lacks the methyl and thiol groups, affecting its reactivity and applications.
2,2-Dimethyl-1,5-diphenylcyclopentane: Lacks the thiol group, leading to different chemical behavior.
Uniqueness
2,2-Dimethyl-1,5-diphenylcyclopentane-1-thiol is unique due to the presence of both phenyl and thiol groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups makes it a versatile compound in various fields of research and industry.
Properties
CAS No. |
54007-85-1 |
|---|---|
Molecular Formula |
C19H22S |
Molecular Weight |
282.4 g/mol |
IUPAC Name |
2,2-dimethyl-1,5-diphenylcyclopentane-1-thiol |
InChI |
InChI=1S/C19H22S/c1-18(2)14-13-17(15-9-5-3-6-10-15)19(18,20)16-11-7-4-8-12-16/h3-12,17,20H,13-14H2,1-2H3 |
InChI Key |
QCHXAEMSERCPLN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(C1(C2=CC=CC=C2)S)C3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















